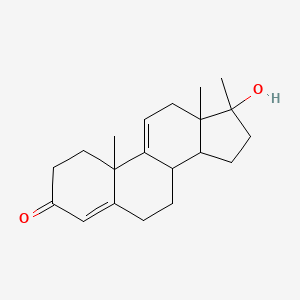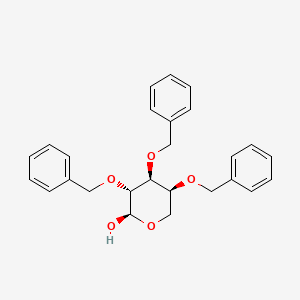![molecular formula C16H22BrN5O B12507747 1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12507747.png)
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives It is characterized by the presence of a bromophenyl group, a diethylaminoethyl chain, and a triazole ring
Méthodes De Préparation
The synthesis of 1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide and an alkyne react to form the triazole ring.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be done using bromine or other brominating agents.
Attachment of the diethylaminoethyl chain: This can be achieved through nucleophilic substitution reactions, where the diethylaminoethyl group is introduced to the triazole ring.
Formation of the carboxamide group: This step involves the reaction of the triazole derivative with a carboxylic acid or its derivatives to form the carboxamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl chain, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromophenyl group, potentially leading to the formation of phenyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.
Applications De Recherche Scientifique
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a tool in biochemical studies to investigate the interactions of triazole derivatives with biological macromolecules.
Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of other valuable chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the diethylaminoethyl chain can modulate its solubility and bioavailability. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.
1-(4-fluorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide: Similar structure but with a fluorine atom instead of bromine.
1-(4-methylphenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide: Similar structure but with a methyl group instead of bromine.
The uniqueness of 1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide lies in the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C16H22BrN5O |
|---|---|
Poids moléculaire |
380.28 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C16H22BrN5O/c1-4-21(5-2)11-10-18-16(23)15-12(3)22(20-19-15)14-8-6-13(17)7-9-14/h6-9H,4-5,10-11H2,1-3H3,(H,18,23) |
Clé InChI |
GMPGCIVMOPQCBC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B12507666.png)
![tert-butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2H,3H,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B12507673.png)
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(2-phenylacetamido)methyl]sulfanyl}propanoic acid](/img/structure/B12507674.png)
![Methyl 3,4,5-tris(acetyloxy)-6-[(4-methylphenyl)sulfanyl]oxane-2-carboxylate](/img/structure/B12507680.png)
![1,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12507687.png)
![(R)-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12507688.png)



![5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]-tetrahydro-1H-pyrrolo[2,3-b]pyrrol-2-one](/img/structure/B12507719.png)
![[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12507731.png)


![8-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12507737.png)
